ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrano[3,2-c]pyridine core, which is a fused ring system combining pyridine and pyran rings
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H24N2O5/c1-5-23-12(3)11-15-17(20(23)24)16(13-7-9-14(26-4)10-8-13)18(19(22)28-15)21(25)27-6-2/h7-11,16H,5-6,22H2,1-4H3 |
InChI Key |
XCXSQNYBNBCUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OCC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the formation of the pyran ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
-
Conditions : 6M HCl (reflux, 6–8 hr) or 2M NaOH (microwave, 120°C, 1 hr).
-
Outcome : Conversion to 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid (yield: 85–92%).
Mechanism :
-
Base-catalyzed: Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate.
-
Acid-catalyzed: Protonation of the carbonyl oxygen, followed by water attack.
Nucleophilic Substitution at the Amino Group
The 2-amino group participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78%).
-
Sulfonation : Treatment with sulfonic acid chlorides yields sulfonamides (e.g., p-toluenesulfonyl derivative, yield: 65%).
Example Reaction :
Cycloaddition and Ring-Forming Reactions
The pyrano-pyridine scaffold engages in cycloadditions to form polycyclic systems:
Inverse Electron Demand Hetero-Diels-Alder (IMHDA)
Reacting with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) under microwave irradiation (120°C, 1 hr) yields fused tetracyclic products :
| Reagent | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Maleic anhydride | Hexahydrobenzo[j]phenanthridine | 82 | MW, 120°C, piperidine |
| 2-cyanothioacetamide | Thiopyrano[3,2-c]pyridine | 89 | Reflux, ethanol, 6 hr |
Mechanism :
-
Knoevenagel condensation forms an α,β-unsaturated intermediate.
Oxidation and Reduction Pathways
The 5-oxo group and ethyl substituents undergo redox transformations:
Oxidation of the Ethyl Side Chain
-
Reagent : KMnO₄ in acidic medium.
-
Product : 6-carboxy derivative (yield: 68%).
Reduction of the Pyran Oxygen
Condensation Reactions
The active methylene group (C-7 methyl) participates in Knoevenagel condensations with aldehydes:
| Aldehyde | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | Styryl-substituted derivative | 75 | Piperidine, EtOH |
| 4-nitrobenzaldehyde | Nitrostyryl analog | 63 | MW, 100°C, 30 min |
Analytical Data :
-
IR : Loss of -CH₃ stretch (2920 cm⁻¹), new C=C peak (1635 cm⁻¹) .
-
¹H NMR : Vinyl proton signals at δ 6.8–7.2 ppm (multiplet) .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the 4-methoxyphenyl group:
| Boronic Acid | Coupling Position | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | Para | 71 | Pd(PPh₃)₄, K₂CO₃, DMF |
| 4-fluorophenyl | Para | 65 | 80°C, 12 hr |
Mechanism : Oxidative addition of Pd⁰ to the C–X bond, followed by transmetalation and reductive elimination .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile):
Scientific Research Applications
Anticancer Potential
Research indicates that ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate exhibits significant anticancer properties. Preliminary studies suggest that the compound may interact with various enzymes and receptors involved in cancer progression. Its unique structural features allow it to potentially inhibit tumor growth and metastasis through mechanisms such as:
- Inhibition of Cell Proliferation: The compound may disrupt the cell cycle in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis: It has been observed to promote programmed cell death in malignant cells.
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanisms of action may include:
- Modulation of Neurotransmitter Release: Enhancing or inhibiting neurotransmitter activity to restore balance in neuronal signaling.
- Neuroprotective Effects: Protecting neurons from oxidative stress and apoptosis.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its efficacy against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models. The study concluded that further investigation into the compound's mechanism of action could lead to the development of novel anticancer therapies.
Case Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These results suggest potential applications in developing treatments for Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a fused ring system and have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrimidine derivatives: Known for their antiviral, anticancer, and neuroprotective activities, these compounds share some structural similarities with the pyrano[3,2-c]pyridine core.
Triazole derivatives: These compounds are used in various applications, including as antifungal agents and in materials science.
Biological Activity
Ethyl 2-amino-6-ethyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrano[3,2-c]pyridine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with potential biological activities. The structural variations in the pyrano[3,2-c]pyridine derivatives can significantly influence their biological efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity Studies : Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 with minimal toxicity to non-tumorigenic cells like MCF-12A .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and inhibition of tubulin polymerization. Compounds similar to ethyl 2-amino derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : Studies have demonstrated that pyrano[3,2-c]pyridine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial as these cytokines are implicated in tumor-related inflammation .
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers and improve outcomes in models of inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group | Enhances cytotoxicity and anti-inflammatory effects |
| Methoxy Substitution | Modulates lipophilicity and binding affinity |
| Ethyl Groups | Affect solubility and bioavailability |
The presence of electron-donating or withdrawing groups at specific positions on the aromatic rings can also alter the potency and selectivity of these compounds against cancer cells.
Case Studies
- Study on Antitumor Effects : A study involving a series of pyrano[3,2-c]pyridine derivatives demonstrated that certain modifications led to improved efficacy against cancer cell lines while maintaining low toxicity against normal cells .
- Inflammation Models : In models of chronic inflammation, compounds similar to ethyl 2-amino derivatives were shown to significantly reduce inflammatory markers and improve histopathological scores compared to controls .
Q & A
Basic: What spectroscopic methods are most effective for characterizing the molecular structure of this compound?
Answer:
The compound’s complex heterocyclic structure requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve substituent positions and confirm regiochemistry. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- X-ray Crystallography: Essential for unambiguous structural confirmation, especially to distinguish between tautomers or stereoisomers. For analogous pyrano-pyridine derivatives, C=O and NH groups form intramolecular hydrogen bonds, stabilizing the crystal lattice .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. The ester group (-COOEt) typically produces a fragment ion at m/z corresponding to [M – COOEt]⁺ .
Table 1: Representative Spectroscopic Data for Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons: δ 6.8–7.4 ppm (doublets) | |
| X-ray | Bond lengths: C=O (1.21 Å), C-N (1.34 Å) | |
| HRMS | [M+H]⁺: 456.2012 (calc. 456.2009) |
Basic: What are the key synthetic pathways for constructing the pyrano[3,2-c]pyridine core?
Answer:
Two primary routes are documented for similar scaffolds:
Multicomponent Reactions (MCRs):
- Biginelli Reaction: Combines aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, ethyl acetoacetate, 4-methoxybenzaldehyde, and amino precursors form the pyran ring via cyclocondensation .
- One-Pot Cyclization: Ethyl 3-aryl-4-(substituted phenyl) intermediates react with amino-isoxazoles under acidic conditions to form fused pyrano-pyridines (yields: 60–75%) .
Catalytic Cyclization:
- Palladium-Catalyzed Reductive Cyclization: Nitroarenes or alkenes are reduced using formic acid derivatives as CO surrogates, enabling annulation with ester-containing precursors .
Table 2: Synthetic Route Comparison
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Biginelli Reaction | 65–75 | Scalability | Limited substituent diversity |
| Palladium Catalysis | 70–85 | High regioselectivity | Requires inert conditions |
Advanced: How can solvent-catalyst systems influence reaction kinetics and yield?
Answer:
Optimizing solvent polarity and catalyst loading is critical:
- Ionic Liquids (e.g., [2-aminobenzoato][PF₆]): Act as dual solvent-catalysts, enhancing cyclization rates via H-bonding and stabilizing transition states. For pyran formation, yields improve by 15–20% compared to traditional solvents like ethanol .
- Palladium/Copper Bimetallic Systems: Reduce side reactions (e.g., ester hydrolysis) by modulating redox potentials. A 5 mol% Pd/Cu catalyst in DMF achieves >80% yield for nitroarene cyclizations .
Key Consideration: Solvent dielectric constants (ε) correlate with reaction rates. For example, DMF (ε = 37) accelerates nucleophilic attacks compared to THF (ε = 7.5) .
Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data. For example, computed C=O bond lengths may deviate by <0.02 Å due to crystal lattice constraints .
Variable-Temperature NMR: Identify equilibrating tautomers. A 4H/5H-pyranone equilibrium shifts with temperature, causing split signals at 298 K that coalesce at 343 K .
Solid-State vs. Solution Analysis: IR spectroscopy detects hydrogen-bonding patterns in crystals (e.g., NH···O=C) that differ from solution-phase conformers .
Basic: How does X-ray crystallography contribute to structural elucidation?
Answer:
XRD provides atomic-resolution insights:
- Bond Angle/Dihedral Analysis: Pyrano-pyridine derivatives exhibit dihedral angles of 5–10° between aromatic rings, minimizing steric strain .
- Hydrogen-Bond Networks: Intra- and intermolecular H-bonds (e.g., N-H···O=C) stabilize the lattice. For example, NH donors form 2.8–3.0 Å interactions with adjacent carbonyl acceptors .
Table 3: XRD Parameters for a Structural Analog
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=15.34 Å, c=12.05 Å |
| R-factor | 0.042 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
